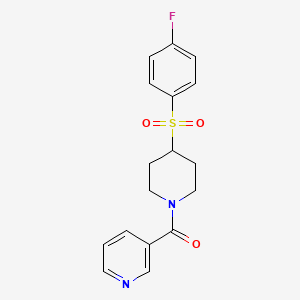

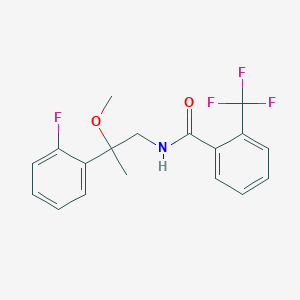

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

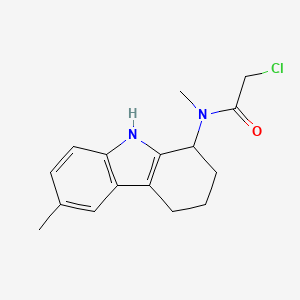

This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Structure Analysis

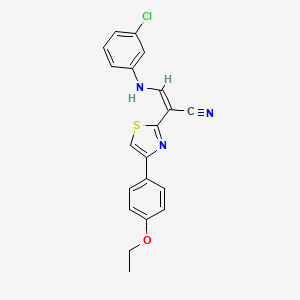

The molecular structure of this compound includes a piperidine ring, a pyridine ring, and a fluorophenyl group . The piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .科学的研究の応用

Receptor Agonist Research

The compound has been studied for its role as a selective, potent, and orally active agonist at 5-HT1A receptors. A study by Vacher et al. (1999) highlighted its enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. The compound's ability to bind with higher affinity and selectivity to 5-HT1A receptors, compared to dopaminergic D2 and adrenergic alpha1 receptors, was noted. This research suggests its potential for use in antidepressant treatments (Vacher et al., 1999).

Analgesic Potential

Another significant application is in the field of analgesia. Colpaert et al. (2004) reported that a derivative of this compound, F 13640, produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. The study provided evidence for the compound's potential curative-like action on pathological pain, particularly in cases of spinal cord injury (Colpaert et al., 2004).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting a potential area for further research in antimicrobial drug development (Mallesha & Mohana, 2014).

Application in Radiopharmaceuticals

The synthesis and potential application of derivatives of this compound in radiopharmaceuticals have been reported. Blanckaert et al. (2005) synthesized and evaluated [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. The study demonstrated the tracer's ability to penetrate the mouse brain, suggesting its potential in neuroimaging (Blanckaert et al., 2005).

Chemical Synthesis and Structural Analysis

Research by Liu et al. (2013) provided insights into the synthesis and structure of related compounds. They presented a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity, showcasing the compound's versatility in chemical synthesis (Liu et al., 2013).

Antiproliferative Activity

Prasad et al. (2018) synthesized a novel derivative and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, indicating the compound's potential in cancer research (Prasad et al., 2018).

特性

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHNBXWCHSVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)

![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)

![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)

![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)